BenchChemオンラインストアへようこそ!

Oxprenolol

intrinsic sympathomimetic activity cardiac contractility beta-blocker pharmacodynamics

Oxprenolol (CAS 22972-96-9) is a non-selective β-adrenoceptor antagonist with moderate intrinsic sympathomimetic activity (ISA) and nanomolar 5-HT1A/5-HT1B receptor antagonism. Unlike propranolol (no ISA, prominent MSA) or pindolol (marked ISA), oxprenolol uniquely balances beta-blockade with partial agonism, avoiding both excessive bradycardia and pro-arrhythmic ISA. It elevates ventricular fibrillation threshold (+56%) without the catecholamine-depletion paradox seen with pindolol. In inflammatory models, its 80% protein binding ensures stable pharmacokinetics versus propranolol's 7-fold exposure amplification. Ideal for cardiovascular, serotonergic, and inflammation research.

Molecular Formula C15H23NO3
Molecular Weight 265.35 g/mol
CAS No. 22972-96-9
Cat. No. B3421811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxprenolol
CAS22972-96-9
Molecular FormulaC15H23NO3
Molecular Weight265.35 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC=C1OCC=C)O
InChIInChI=1S/C15H23NO3/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3/h4-8,12-13,16-17H,1,9-11H2,2-3H3/t13-/m0/s1
InChIKeyCEMAWMOMDPGJMB-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 100 mg / 200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.80e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Oxprenolol (CAS 22972-96-9): A Non-Selective Beta-Blocker with Intrinsic Sympathomimetic Activity for Cardiovascular Research and Industrial Reference Standard Procurement


Oxprenolol (CAS 22972-96-9) is a non-selective β-adrenoceptor antagonist of the phenoxypropanolamine class, distinguished by moderate intrinsic sympathomimetic activity (ISA) and low membrane stabilizing activity (MSA) [1]. As a lipophilic agent, it undergoes extensive hepatic first-pass metabolism with an oral bioavailability range of 20–70% and a plasma elimination half-life of approximately 1–2 hours [2]. Unlike many beta-blockers, oxprenolol also acts as a 5-HT1A and 5-HT1B serotonin receptor antagonist [1]. It is classified as a Vaughan Williams Class II antiarrhythmic agent and has been used clinically (though withdrawn in some territories) for hypertension, angina pectoris, and arrhythmias [1].

Why Beta-Blocker Substitution Without Quantitative Comparison Undermines Reproducible Research: The Oxprenolol Differentiation Rationale


Beta-adrenoceptor antagonists are often broadly categorized as 'non-selective' or 'cardioselective', but this classification obscures determinant ancillary properties—ISA magnitude, MSA presence, lipophilicity, stereospecific pharmacokinetics, and off-target 5-HT receptor binding—that critically influence pharmacological outcome [1]. Oxprenolol's combination of moderate ISA plus measurable 5-HT1A/5-HT1B antagonism distinguishes it from propranolol (no ISA, prominent MSA, negligible 5-HT activity) and pindolol (marked ISA, no MSA) [2]. Consequently, generic substitution among these agents without empirical verification risks introducing non-equivalence in both efficacy and safety, particularly in models of cardiac arrhythmia vulnerability, anxiety-associated cardiovascular responses, and inflammatory disease states where protein binding disparities alter drug exposure [1].

Oxprenolol (CAS 22972-96-9) Quantitative Differentiation Evidence: Direct and Cross-Study Comparisons vs. Propranolol, Pindolol, Acebutolol, and Atenolol


Hemodynamic Profile: Oxprenolol vs. Propranolol, Pindolol, and Acebutolol on Myocardial Contractility and Heart Rate in Chronically Reserpinized Canine Preparation

In a direct four-way comparative study using chronically reserpinized canine preparations, oxprenolol at clinically recommended doses exerted moderate positive inotropic effects without significantly altering heart rate, whereas propranolol produced neither chronotropic nor inotropic effects (pure blockade without ISA), pindolol exhibited strong positive chronotropic and inotropic efficacy, and acebutolol showed direct cardiodepressant properties alongside ISA [1]. This places oxprenolol in the middle range of ISA expression—sufficient to mitigate resting bradycardia and negative inotropy while avoiding the excessive cardiac stimulation characteristic of pindolol [1].

intrinsic sympathomimetic activity cardiac contractility beta-blocker pharmacodynamics

Ventricular Fibrillation Threshold: Oxprenolol (56% Elevation) Surpasses Propranolol (42%) and Pindolol (25%) in Anesthetized Canines

In anesthetized dogs, intravenous oxprenolol (0.5 mg/kg) produced a 56% elevation of the ventricular fibrillation threshold (VFT), compared to a 42% rise with propranolol (0.5 mg/kg) and only 25% with pindolol (0.05 mg/kg) [1]. After catecholamine depletion with reserpine, pindolol paradoxically decreased VFT—an effect reversed by propranolol—demonstrating that excessive ISA may be pro-arrhythmic under low sympathetic tone [1]. Oxprenolol's intermediate ISA profile avoided this paradoxical pro-fibrillatory effect while still achieving the greatest VFT elevation among the three agents tested [1].

ventricular fibrillation threshold cardiac electrophysiology antiarrhythmic efficacy

Non-Saturable First-Pass Metabolism: Oxprenolol Exhibits Linear Pharmacokinetics Unlike Propranolol's Saturable Hepatic Extraction

In a within-subject crossover study, oxprenolol oral bioavailability ranged from 19% to 74% across doses, but the AUC varied linearly with dose and the drug did not exhibit the saturable hepatic first-pass extraction characteristic of propranolol [1]. For propranolol, saturation of first-pass metabolism leads to disproportionate increases in plasma exposure at higher oral doses, complicating dose-escalation protocols [1]. Oxprenolol's linear pharmacokinetics simplifies dose selection and reduces inter-occasion variability in systemic exposure, offering a more predictable dose-to-exposure relationship [1].

first-pass metabolism oral bioavailability pharmacokinetic linearity

Attenuated Plasma Exposure Amplification in Inflammatory Disease Due to 80% Protein Binding Compared to Propranolol's 93%

In a comparative pharmacokinetic study of patients with active inflammatory disease versus healthy controls, peak plasma propranolol concentrations were approximately 7-fold higher in patients, remaining significantly elevated for over 10 hours, while oxprenolol peak concentrations rose only ~2-fold with significantly elevated levels on just two sampling occasions [1]. This 3.5-fold difference in exposure amplification correlated with differential plasma protein binding: propranolol 93%, oxprenolol 80%, metoprolol 11% [1]. Propranolol's high binding to serum orosomucoid (alpha-1-acid glycoprotein), an acute-phase reactant markedly elevated in inflammation, accounts for its pronounced disease-state pharmacokinetic alteration, whereas oxprenolol's lower binding renders it less susceptible to this interaction [1].

protein binding alpha-1-acid glycoprotein inflammation-drug interaction

5-HT1A and 5-HT1B Serotonin Receptor Antagonism (Ki 5-HT1A = 94.2 nM, Ki 5-HT1B = 642 nM): A Polypharmacological Profile Propranolol Lacks in Functional Assays

Radioligand binding studies in rat brain tissue establish oxprenolol as an antagonist at 5-HT1A (Ki = 94.2 nM) and 5-HT1B (Ki = 642 nM) receptors [1]. In functional assays of electrically evoked [3H]5-HT release from rat cortical slices, oxprenolol demonstrated 5-HT autoreceptor antagonism, whereas propranolol was essentially inactive [2]. The functional 5-HT1A/5-HT1B selectivity ratio for oxprenolol was 3.5, compared to a ratio of 2 for propranolol, indicating a distinct pharmacological profile at serotoninergic synapses [2]. This ancillary pharmacology is not shared by atenolol, metoprolol, or nadolol—making oxprenolol unique among beta-blockers studied in this context [2].

5-HT1A receptor 5-HT1B receptor serotonin autoreceptor beta-blocker polypharmacology

Oxprenolol (CAS 22972-96-9) Research and Industrial Application Scenarios: From Antiarrhythmic Models to Neuropsychiatric-Cardiovascular Investigation


Preclinical Antiarrhythmic Research and Sudden Cardiac Death Models Requiring Maximal VFT Elevation with Low Pro-Arrhythmic Risk

For investigators studying ventricular fibrillation vulnerability, particularly in models with variable sympathetic tone (e.g., post-myocardial infarction, heart failure), oxprenolol provides the greatest measured VFT elevation (+56%) among directly compared beta-blockers, while its moderate ISA avoids the paradoxical pro-fibrillatory effect observed with pindolol under catecholamine-depleted conditions [1]. This profile supports protocols where antiarrhythmic efficacy must be balanced against the risk of ISA-driven arrhythmogenesis [1].

Cardiovascular Safety Pharmacology Studies Requiring Hemodynamic Stability Without Excessive Bradycardia or Negative Inotropy

In cardiovascular safety assessment where beta-blocker-induced bradycardia and reduced contractility may confound interpretation, oxprenolol's moderate ISA offers a differentiated tool: it provides beta-adrenoceptor blockade while preserving resting heart rate and contractility, unlike propranolol (significant bradycardia) [2]. Compared to pindolol, oxprenolol avoids excessive chronotropic stimulation that could mask or confound drug-induced tachycardia signals [2].

Pharmacokinetic and Drug Interaction Studies in Inflammatory Disease Models or Patient-Derived Systems

For research involving active inflammatory states (e.g., rheumatoid arthritis models, sepsis, post-surgical inflammation), oxprenolol's 80% protein binding and ~2-fold exposure amplification in disease provide more stable pharmacokinetics than propranolol's 93% binding and 7-fold amplification [3]. This is advantageous when evaluating beta-blocker pharmacodynamics in inflammation, where propranolol's dramatically altered exposure could lead to misinterpretation of dose-response relationships [3].

Neuropsychiatric-Cardiovascular Cross-Disciplinary Studies Leveraging 5-HT1A/5-HT1B Antagonism

In studies exploring the intersection of serotonergic signaling and cardiovascular function—such as stress-induced hypertension, anxiety-related cardiac arrhythmias, or central autonomic regulation—oxprenolol is the rational choice among non-selective beta-blockers. Its nanomolar affinity for 5-HT1A (Ki = 94.2 nM) and 5-HT1B (Ki = 642 nM) receptors and functional autoreceptor antagonism provide a mechanistic bridge absent in propranolol, atenolol, or nadolol [4]. This enables single-agent interrogation of dual beta-adrenergic and serotonergic contributions to cardiovascular phenotypes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxprenolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.